molecular formula C11H20N2O4 B2971005 2-(2-Acetamidopropanamido)hexanoic acid CAS No. 1496518-95-6

2-(2-Acetamidopropanamido)hexanoic acid

Cat. No.: B2971005
CAS No.: 1496518-95-6
M. Wt: 244.291
InChI Key: ZZIINDJIJGPRJP-UHFFFAOYSA-N
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Description

2-(2-Acetamidopropanamido)hexanoic acid is a synthetic organic compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol It is characterized by the presence of an acetamido group and a propanamido group attached to a hexanoic acid backbone

Preparation Methods

The synthesis of 2-(2-Acetamidopropanamido)hexanoic acid typically involves the reaction of hexanoic acid with acetamide and propanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-(2-Acetamidopropanamido)hexanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Acetamidopropanamido)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Acetamidopropanamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-(2-Acetamidopropanamido)hexanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-(2-acetamidopropanoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-4-5-6-9(11(16)17)13-10(15)7(2)12-8(3)14/h7,9H,4-6H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIINDJIJGPRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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